molecular formula C20H20ClN3OS B4542942 4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide

4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide

Cat. No.: B4542942
M. Wt: 385.9 g/mol
InChI Key: KNYNAIHPQRUCHJ-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide is a complex organic compound that features a benzamide core with a 4-chloro substituent and a 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethylamine under controlled conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-chloro-N-[2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-12-10-17-14(3)23-20(24-18(17)11-13(12)2)26-9-8-22-19(25)15-4-6-16(21)7-5-15/h4-7,10-11H,8-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYNAIHPQRUCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCNC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide
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4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide
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4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide
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4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide
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4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide

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